molecular formula C10H10F3LiO2S B2410727 Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate CAS No. 2344680-55-1

Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate

Cat. No.: B2410727
CAS No.: 2344680-55-1
M. Wt: 258.18
InChI Key: PQZVSMRDCJXVMZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate is a chemical compound that features a lithium ion paired with a sulfinic acid derivative This compound is notable for its unique structural properties, which include a trifluoromethyl group attached to a benzene ring via a sulfinic acid linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinic acid.

    Lithiation: The benzenesulfinic acid derivative is treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, under controlled conditions to form the lithium salt.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure consistent quality and yield, often incorporating advanced purification techniques such as chromatography or distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonic acid.

    Reduction: 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenethiol.

    Substitution: Various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for introducing trifluoromethyl groups into aromatic compounds, which can significantly alter the physical and chemical properties of the resulting molecules.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. Its derivatives may serve as probes or inhibitors in enzymatic studies, helping to elucidate the roles of specific enzymes in metabolic pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate involves its interaction with molecular targets through its sulfinic acid and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The lithium ion may also play a role in stabilizing the compound or facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonic acid
  • 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenethiol
  • 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzene

Uniqueness

Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate is unique due to the presence of both lithium and trifluoromethyl groups. This combination imparts distinctive reactivity and stability, making it particularly useful in applications where both properties are desirable. Compared to similar compounds, it offers enhanced solubility and reactivity, which can be advantageous in various chemical and industrial processes.

Properties

IUPAC Name

lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2S.Li/c1-9(2,10(11,12)13)7-3-5-8(6-4-7)16(14)15;/h3-6H,1-2H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZVSMRDCJXVMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C1=CC=C(C=C1)S(=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3LiO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.